molecular formula C12H16N2O3 B3286626 Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate CAS No. 832077-44-8

Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate

Cat. No.: B3286626
CAS No.: 832077-44-8
M. Wt: 236.27 g/mol
InChI Key: CRHSVPCKCIKTDC-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate is a carbamate-protected intermediate featuring a tert-butoxycarbonyl (Boc) group, a ketone moiety, and a pyridine ring. It is primarily utilized in organic synthesis, particularly in pharmaceutical research, where the Boc group acts as a temporary amine protector during multi-step reactions . The compound’s pyridine substituent confers unique electronic and solubility properties, making it valuable in designing bioactive molecules.

Properties

IUPAC Name

tert-butyl N-(2-oxo-2-pyridin-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h4-7H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHSVPCKCIKTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60835557
Record name tert-Butyl [2-oxo-2-(pyridin-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60835557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832077-44-8
Record name tert-Butyl [2-oxo-2-(pyridin-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60835557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Variations

The tert-butyl carbamate scaffold is versatile, with modifications at the ketone or heterocyclic substituents influencing reactivity and applications. Below is a comparative analysis of key analogs:

Compound Heterocycle/Substituent CAS Number Key Properties/Applications References
Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate Pyridine Not explicitly listed Discontinued; used in heterocyclic synthesis. Pyridine enhances polarity and metal coordination.
Tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate Thiophene 1372133-72-6 Electron-rich thiophene improves electrophilic substitution kinetics. Used in polymer chemistry.
Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl]carbamate Piperidine/Phenyl 1323203-74-2 Bulky piperidine and phenyl groups enhance lipophilicity; potential CNS drug intermediate.
Tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate Tetrahydropyran 88072-90-6 Chiral center and tetrahydropyran improve stereoselectivity in peptide synthesis.
Tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Benzimidazolone Not explicitly listed Chlorinated benzimidazolone moiety contributes to kinase inhibition activity (e.g., 8-oxo targets).

Stability and Reactivity

  • Boc group stability : All analogs are base-stable but cleaved under acidic conditions (e.g., TFA).
  • Heterocycle impact : Pyridine’s basicity may complicate reactions requiring neutral pH, whereas thiophene’s stability under acidic conditions is advantageous .
  • Steric effects : Piperidine and phenyl groups in hinder nucleophilic attacks, slowing degradation.

Biological Activity

Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate (CAS No. 832077-44-8) is a chemical compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic implications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H16N2O3C_{12}H_{16}N_{2}O_{3} and features a tert-butyl carbamate group linked to a pyridine ring. The presence of the pyridine moiety is significant as it contributes unique electronic and steric properties that enhance the compound's biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-pyridinecarboxaldehyde in the presence of a base (e.g., sodium hydride or potassium carbonate) and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification .

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It has been shown to act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This inhibition can influence various biochemical pathways, making it a candidate for therapeutic applications .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is critical in drug design. For instance, studies have demonstrated its effectiveness in inhibiting enzymes involved in metabolic pathways, potentially aiding in conditions like cancer and metabolic disorders .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, it was tested against MDA-MB-231 breast cancer cells, showing significant reductions in cell viability at concentrations around 10 μM, indicating potential as an antitumor agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line/PathwayConcentration TestedEffect Observed
Enzyme InhibitionVarious metabolic enzymesVariableSignificant inhibition observed
CytotoxicityMDA-MB-231 (breast cancer)10 μM55% reduction in viability
Antimicrobial EffectsE. coli100 mMEffective inhibition

Applications in Drug Development

This compound is being explored for its potential use as a precursor in the synthesis of pharmacologically active compounds. Its structural properties make it suitable for modifications that could enhance potency and selectivity towards specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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